molecular formula C13H17N3O2 B3020262 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034394-49-3

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B3020262
CAS No.: 2034394-49-3
M. Wt: 247.298
InChI Key: ZKKXAPSMQZEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule, also known as JNJ-5207852, is a potent and selective antagonist of the adenosine A2a receptor, which plays a crucial role in regulating various physiological processes in the human body.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

3-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-10(2)8-12(17)16-7-4-11(9-16)18-13-14-5-3-6-15-13/h3,5-6,8,11H,4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKXAPSMQZEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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